BenchChemオンラインストアへようこそ!

1-(1-methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea

Medicinal Chemistry Physicochemical Profiling ADME Prediction

1-(1-Methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea is a synthetic indole-urea derivative (C17H24N4O2, MW 316.40 g/mol) featuring an N-methylindole core linked via a urea bridge to a morpholinopropyl side chain. The compound is commercially available from multiple suppliers (e.g., A2B Chem catalog number BG07625) and is listed in authoritative small-molecule databases under the InChIKey FKJSZYUOMLLGON-UHFFFAOYSA-N.

Molecular Formula C17H24N4O2
Molecular Weight 316.405
CAS No. 899753-58-3
Cat. No. B2698388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea
CAS899753-58-3
Molecular FormulaC17H24N4O2
Molecular Weight316.405
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)NC(=O)NCCCN3CCOCC3
InChIInChI=1S/C17H24N4O2/c1-20-13-15(14-5-2-3-6-16(14)20)19-17(22)18-7-4-8-21-9-11-23-12-10-21/h2-3,5-6,13H,4,7-12H2,1H3,(H2,18,19,22)
InChIKeyFKJSZYUOMLLGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea (CAS 899753-58-3): Procurement-Ready Identity and Physicochemical Baseline


1-(1-Methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea is a synthetic indole-urea derivative (C17H24N4O2, MW 316.40 g/mol) featuring an N-methylindole core linked via a urea bridge to a morpholinopropyl side chain . The compound is commercially available from multiple suppliers (e.g., A2B Chem catalog number BG07625) and is listed in authoritative small-molecule databases under the InChIKey FKJSZYUOMLLGON-UHFFFAOYSA-N [1]. Its structural features place it within the broader class of indolylurea pharmacophores exploited for enzyme inhibition, kinase modulation, and antimicrobial discovery programs [2].

Why 1-(1-Methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea Cannot Be Replaced by Des-Methyl, Ethyl, or Shorter-Linker Analogs Without Experimental Re-Validation


Within the indol-3-yl morpholinopropyl urea series, seemingly minor N1-substituent changes (H → methyl → ethyl → methoxyethyl) or linker-length modifications (propyl → ethyl) are known to produce substantial shifts in target engagement, enzyme inhibition potency, and physicochemical properties [1]. The presence of an N-methyl group on the indole nitrogen alters the electron density of the indole ring, affecting π-stacking interactions with aromatic protein residues and modulating metabolic stability relative to the des-methyl analog [2]. Literature precedent from structurally related indolylurea kinase and urease inhibitor programs demonstrates that N-alkyl substitution routinely swings IC50 values by >10-fold, making generic substitution of one analog for another scientifically indefensible without explicit bridging data [3].

Quantitative Differentiation Evidence for 1-(1-Methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea Versus Its Closest Analogs


N-Methyl Indole Substitution Confers Predicted Physicochemical Differentiation from the Des-Methyl Analog (1-(1H-indol-3-yl)-3-(3-morpholinopropyl)urea)

The N-methyl group on the indole nitrogen of the target compound eliminates the indole N–H hydrogen-bond donor present in the des-methyl analog [1]. Computational property predictions indicate a higher calculated logP (clogP ≈ 1.20) for the target compound versus an estimated clogP ≈ 0.60 for the des-methyl analog, reflecting a ~0.6 log unit increase in lipophilicity that can influence membrane permeability and non-specific protein binding [2].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

N-Methyl Substitution Reduces Hydrogen-Bond Donor Count Relative to Des-Methyl Analog, Affecting Drug-Likeness Parameters

The target compound possesses one fewer hydrogen-bond donor (HBD) than the des-methyl analog due to the methylation of the indole nitrogen [1]. Computed topological polar surface area (TPSA) is 60.13 Ų for the target compound [2]. The des-methyl analog (C16H22N4O2) is predicted to have a higher TPSA of approximately 72–76 Ų owing to the additional N–H group, which can differentially impact blood-brain barrier penetration and oral absorption predictions [3].

Drug Design Lead Optimization Rule-of-Five Assessment

Morpholinopropyl Linker Length Differentiates Target from Shorter Morpholinoethyl Analog (CAS 899947-17-2) in Rotatable Bond Count and Conformational Flexibility

The target compound incorporates a three-carbon propyl linker between the urea nitrogen and morpholine ring, contributing 6 rotatable bonds, whereas the closely related 1-(1-methyl-1H-indol-3-yl)-3-(2-morpholinoethyl)urea (CAS 899947-17-2) contains a two-carbon ethyl linker yielding only 5 rotatable bonds . This additional methylene unit increases conformational flexibility and extends the maximum distance between the morpholine tertiary amine and the indole core by approximately 1.2–1.5 Å, which can critically alter the ability of the morpholine nitrogen to engage in key salt-bridge or hydrogen-bond interactions within an enzyme active site [1].

Conformational Analysis Ligand Efficiency Target Engagement

Morpholine Ring in Target Provides Physicochemical and Pharmacological Differentiation from Piperazine Analog (CAS 922939-30-8)

The target compound features a morpholine ring (oxygen-containing six-membered heterocycle), whereas the closely related analog 1-(1-methyl-1H-indol-3-yl)-3-(4-methylpiperazin-1-yl)urea (CAS 922939-30-8) incorporates an N-methylpiperazine ring . Literature SAR from indolylurea kinase inhibitor programs demonstrates that morpholine-for-piperazine substitution alters both the basicity (pKa of morpholine conjugate acid ≈ 8.3 vs. N-methylpiperazine ≈ 9.0) and the hydrogen-bond acceptor character of the terminal heterocycle, with documented shifts in kinase selectivity profiles and aqueous solubility [1].

Bioisostere Comparison Solubility Optimization Kinase Selectivity

Commercial Availability and Purity Standardization Support Reproducible Procurement vs. Non-Cataloged Analogs

The target compound is cataloged and available from A2B Chem (product ID BG07625) as part of a commercial screening collection . In contrast, the des-methyl analog (no N-substituent) and the ethyl analog (CAS 899990-75-1) have more limited commercial availability, often found only through custom synthesis channels with variable purity [1]. For procurement decisions, the guaranteed availability of the methyl-substituted compound from registered suppliers reduces lead time variability and ensures batch-to-batch consistency critical for reproducible biological assays.

Chemical Procurement Reproducibility Screening Collection

N-Methyl Group on Indole Blocks Potential Metabolic N-Dealkylation Pathway Present in N-Unsubstituted and N-Ethyl Analogs

The N-methyl substituent on the indole ring of the target compound represents a metabolically more resistant N-alkyl group compared to the N-ethyl group present in the ethyl analog (CAS 899990-75-1) and avoids the free indole N–H present in the des-methyl analog [1]. Literature on indole N-alkyl substitution demonstrates that N-ethyl groups are more susceptible to cytochrome P450-mediated N-dealkylation than N-methyl groups, while the N-unsubstituted indole can undergo direct N-glucuronidation and N-sulfation as phase II clearance routes [2].

Metabolic Stability Hepatic Clearance In Vitro ADME

Evidence-Backed Application Scenarios for 1-(1-Methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea in Scientific Procurement


Urease Inhibitor Screening Cascade for Anti-Ulcer Drug Discovery

Based on the demonstrated class-level involvement of indolylurea derivatives as urease inhibitors [1], the target compound is an appropriate candidate for primary screening against Helicobacter pylori and jack bean urease in ammonia-production assays. Its N-methyl substitution and morpholinopropyl architecture provide a distinct chemical starting point relative to des-methyl and ethyl analogs, enabling SAR exploration around indole N-substitution effects on enzyme inhibition potency. Procurement of the commercially available compound (A2B Chem BG07625) supports rapid initiation of biochemical screening without custom synthesis delays .

Kinase Inhibitor Lead Generation Leveraging Morpholine-Containing Indolylurea Scaffold

Indolylurea derivatives with morpholine moieties are established kinase inhibitor pharmacophores, as evidenced by multiple patents disclosing morpholinyl-urea compounds targeting PKC, Trk, and cardiac myosin kinases [2]. The target compound, with its three-carbon morpholinopropyl linker, provides conformational flexibility absent in shorter two-carbon linker analogs, potentially enabling engagement of kinase active-site residues at different depths within the ATP-binding pocket. This makes it a valuable scaffold for iterative medicinal chemistry optimization in kinase drug discovery programs.

Antimicrobial Efflux Pump Inhibitor Research Exploiting Morpholine Protonation at Acidic pH

The morpholine ring's pKa (conjugate acid ≈8.3) enables pH-dependent protonation, which has been exploited in antimicrobial efflux pump inhibitor design to accumulate compounds in acidic bacterial compartments [3]. The target compound's N-methylindole core combined with a protonatable morpholine provides a differentiated chemotype for screening against Gram-negative bacterial strains where efflux-mediated resistance is prevalent. The compound's commercial availability enables rapid phenotypic screening without the lead time associated with synthesizing custom analogs.

Chemical Biology Tool Compound for Studying Indole N-Substituent Effects on Target Engagement

The target compound fills a specific gap in the indolylurea chemical biology toolkit as the N-methyl variant of the morpholinopropyl urea series. Researchers studying the role of indole N-substitution on protein-ligand binding thermodynamics, cellular permeability, or metabolic stability can procure this compound alongside its des-methyl and ethyl comparators to conduct controlled head-to-head profiling experiments . The N-methyl group's influence on lipophilicity and H-bond donor count makes this compound a precise probe for dissecting the contribution of indole N-substitution to pharmacological activity.

Quote Request

Request a Quote for 1-(1-methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.